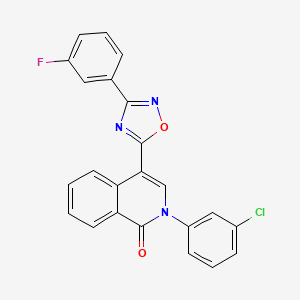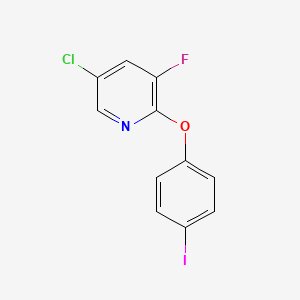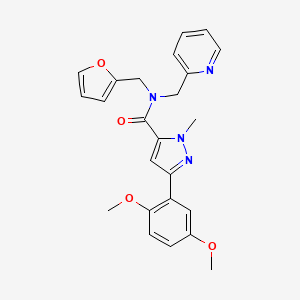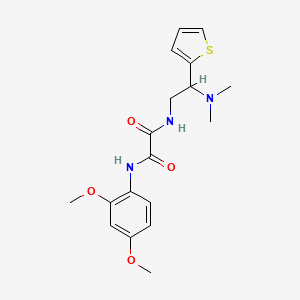
2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C23H13ClFN3O2 and its molecular weight is 417.82. The purity is usually 95%.
BenchChem offers high-quality 2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Potential
2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one and its derivatives have been explored for their potential in cancer treatment. Fang et al. (2016) synthesized novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, exhibiting antitumor activities against various cancer cell lines. The compounds showed more potent inhibitory activities compared to the positive control, 5-fluorouracil, indicating significant anticancer potential (Fang et al., 2016). Mphahlele et al. (2017) studied the cytotoxicity of 4-anilino-6-bromoquinazolines and their derivatives against MCF-7 and HeLa cells, finding that certain derivatives exhibited significant cytotoxicity and selectivity, particularly against HeLa cells (Mphahlele et al., 2017).
Antimicrobial Properties
Compounds related to 2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one have demonstrated promising antimicrobial properties. For instance, Desai et al. (2012) synthesized a series of quinoline-based derivatives showing broad-spectrum antimicrobial potency against various bacterial and fungal strains (Desai et al., 2012). Additionally, Ansari and Khan (2017) prepared quinoline-pyrazoline-based coumarinyl thiazole derivatives as antimicrobial agents, finding that some compounds, particularly those with fluoro-substituted phenyl rings, showed potent antimicrobial activity (Ansari & Khan, 2017).
Molecular Structure and Characterization Studies
The molecular structure and characterization of related compounds have been a focus of several studies. For example, Mamatha S.V et al. (2019) synthesized and characterized 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, which showed remarkable anti-TB and superior anti-microbial activity (Mamatha S.V et al., 2019). Similarly, Mandal and Patel (2018) conducted a combined experimental and computational study on the molecular structures of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones, elucidating the effect of different weak interactions on crystal packing (Mandal & Patel, 2018).
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClFN3O2/c24-15-6-4-8-17(12-15)28-13-20(18-9-1-2-10-19(18)23(28)29)22-26-21(27-30-22)14-5-3-7-16(25)11-14/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZXNSQTRMZJDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)Cl)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-[(4-methylbenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2381933.png)




![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2381940.png)
![3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2381941.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2381942.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2381943.png)
![1-(3-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381946.png)


![6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2381951.png)